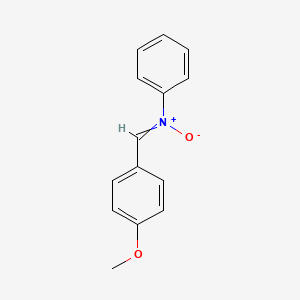
Sodium 3-hydroxy-2-(phosphonatooxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in research and industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate typically involves the phosphorylation of glyceric acid. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glyceric acid is phosphorylated using specific kinases in the presence of adenosine triphosphate. The chemical method involves the reaction of glyceric acid with phosphoric acid under controlled conditions to form the phosphoglyceric acid, which is then neutralized with sodium hydroxide to produce the sodium salt form.
Industrial Production Methods: Industrial production of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate often involves large-scale fermentation processes where microorganisms are used to produce glyceric acid, which is then chemically phosphorylated and neutralized to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phosphoglycerate.
Reduction: It can be reduced to form glyceric acid.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed:
Oxidation: 2-Phosphoglycerate
Reduction: Glyceric acid
Substitution: Various substituted phosphoglyceric acids depending on the substituent introduced.
科学的研究の応用
Chemistry: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: In biological research, it is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for enzymes involved in these pathways, helping to elucidate their mechanisms and functions.
Medicine: The compound is used in medical research to understand metabolic disorders and develop potential treatments. It is also used in diagnostic assays to measure enzyme activities related to glycolysis.
Industry: In the industrial sector, D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is used in the production of biochemical reagents and as an intermediate in the synthesis of various chemicals.
作用機序
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate exerts its effects primarily through its role as an intermediate in the glycolysis pathway. It is converted to phosphoenolpyruvate by the enzyme enolase, which is then further metabolized to produce adenosine triphosphate. This process is crucial for cellular energy production. The compound interacts with various enzymes and proteins involved in glycolysis, influencing their activity and regulation.
類似化合物との比較
2-Phosphoglyceric Acid: Similar in structure but lacks the sodium ion.
3-Phosphoglyceric Acid: An isomer with the phosphate group on the third carbon instead of the second.
Glyceric Acid: The non-phosphorylated form of the compound.
Uniqueness: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate is unique due to its specific role in glycolysis and its sodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and industrial applications where these properties are advantageous.
特性
分子式 |
C3H4Na3O7P |
|---|---|
分子量 |
252.00 g/mol |
IUPAC名 |
trisodium;3-hydroxy-2-phosphonatooxypropanoate |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
InChIキー |
MFNPEWUYSSUSOD-UHFFFAOYSA-K |
正規SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)


![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)





